Reduced Intestinal Toxicity: Galocitabine vs. 5′-DFUR in Lewis Lung Carcinoma-Bearing Mice
In a direct head-to-head comparison, galocitabine (Ro 09-1390) demonstrated significantly reduced intestinal toxicity compared to its parent drug 5′-deoxy-5-fluorouridine (5′-DFUR) at equivalent doses [1]. While both compounds inhibited the growth of Lewis lung carcinoma to similar extents, galocitabine produced substantially lower levels of 5-FU in the intestinal tract [1]. This reduced local toxicity allowed for prolonged daily dosing and higher cumulative doses of galocitabine, ultimately resulting in extended survival times in tumor-bearing mice [2].
| Evidence Dimension | Intestinal 5-FU concentration and associated toxicity |
|---|---|
| Target Compound Data | Galocitabine (Ro 09-1390): 'much less toxic to the intestinal tract'; only a small amount of 5-FU formed in intestine [1] |
| Comparator Or Baseline | 5′-DFUR: substantial amount of 5-FU formed in intestinal tract, resulting in damage to intestinal mucosal membrane and diarrhea [1] |
| Quantified Difference | Galocitabine allowed daily dosing over a longer period and at a higher dose, resulting in longer survival time [2] |
| Conditions | Murine model (mice bearing Lewis lung carcinoma); oral (po) administration |
Why This Matters
For preclinical toxicology studies, galocitabine offers a wider therapeutic window and reduced gastrointestinal adverse events compared to 5′-DFUR, enabling more robust efficacy readouts.
- [1] Ninomiya Y, et al. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. Jpn J Cancer Res. 1990;81(2):188-95. View Source
- [2] Comparative Antitumor Activity and Intestinal Toxicity of 5′-Deoxy-5-fluorouridine and Its Prodrug Trimethoxybenzoyl-5′-deoxy-5-fluorocytidine. Semantic Scholar. 1990. View Source
